1-(4-bromophenyl)-5-methyl-N-(tetrahydrofuran-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
1-(4-Bromophenyl)-5-methyl-N-(tetrahydrofuran-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a bromophenyl group, a methyl group, and a tetrahydrofuran-2-ylmethyl group attached to a triazole ring
Mechanism of Action
Target of Action
The compound “1-(4-bromophenyl)-5-methyl-N-(tetrahydrofuran-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide” is a triazole derivative. Triazoles are known to have diverse biological activities and can interact with various biological targets. For example, some triazoles have been found to have antimicrobial and antifungal properties .
Mode of Action
The mode of action of triazole compounds often involves interactions with enzymes or receptors in cells. For instance, some triazoles inhibit the cytochrome P450 enzymes in fungi, disrupting ergosterol synthesis and leading to cell death .
Biochemical Pathways
Depending on their specific structures and targets, triazoles can affect various biochemical pathways. For example, by inhibiting ergosterol synthesis, they can disrupt the integrity of cellular membranes in fungi .
Pharmacokinetics
The ADME properties of a compound depend on its specific structure. In general, triazoles tend to be well-absorbed and can be metabolized by the liver .
Result of Action
The effects of triazole compounds at the molecular and cellular level can vary widely, depending on their specific targets and mode of action. Some triazoles, for example, can lead to cell death in fungi by disrupting membrane integrity .
Preparation Methods
The synthesis of 1-(4-bromophenyl)-5-methyl-N-(tetrahydrofuran-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide can be achieved through a multi-step synthetic route. One common method involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cycloaddition reaction between an azide and an alkyne
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced through a nucleophilic substitution reaction using a suitable brominated aromatic compound.
Attachment of the Tetrahydrofuran-2-ylmethyl Group: The tetrahydrofuran-2-ylmethyl group can be attached via an alkylation reaction using a suitable alkylating agent.
Formation of the Carboxamide Group: The carboxamide group can be formed through an amidation reaction using a suitable amine and carboxylic acid derivative.
Industrial production methods for this compound would likely involve optimization of these synthetic steps to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
1-(4-Bromophenyl)-5-methyl-N-(tetrahydrofuran-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction can lead to the formation of oxidized derivatives with different functional groups.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride. These reactions can lead to the formation of reduced derivatives with different functional groups.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted derivatives.
Hydrolysis: The carboxamide group can undergo hydrolysis under acidic or basic conditions, leading to the formation of the corresponding carboxylic acid and amine.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry: The compound has shown potential as a pharmacologically active agent with antimicrobial, antifungal, and anticancer properties.
Biological Research: The compound has been used as a tool in biological research to study the mechanisms of action of triazole derivatives and their interactions with biological targets.
Comparison with Similar Compounds
1-(4-Bromophenyl)-5-methyl-N-(tetrahydrofuran-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide can be compared with other similar compounds, such as:
1-(4-Chlorophenyl)-5-methyl-N-(tetrahydrofuran-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide: This compound has a chlorophenyl group instead of a bromophenyl group, which may lead to differences in biological activity and chemical reactivity.
1-(4-Fluorophenyl)-5-methyl-N-(tetrahydrofuran-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide: This compound has a fluorophenyl group instead of a bromophenyl group, which may also lead to differences in biological activity and chemical reactivity.
1-(4-Methylphenyl)-5-methyl-N-(tetrahydrofuran-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide: This compound has a methylphenyl group instead of a bromophenyl group, which may result in different biological and chemical properties.
The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct biological and chemical properties.
Properties
IUPAC Name |
1-(4-bromophenyl)-5-methyl-N-(oxolan-2-ylmethyl)triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17BrN4O2/c1-10-14(15(21)17-9-13-3-2-8-22-13)18-19-20(10)12-6-4-11(16)5-7-12/h4-7,13H,2-3,8-9H2,1H3,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXOKUDCFDRHTBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=C(C=C2)Br)C(=O)NCC3CCCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BrN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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